molecular formula C23H22O6 B2367861 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate CAS No. 170511-29-2

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate

Cat. No.: B2367861
CAS No.: 170511-29-2
M. Wt: 394.423
InChI Key: ZRJZERMLQZGAMP-UHFFFAOYSA-N
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Description

This compound, also known as PubChem CID 763996, is a complex organic molecule with the molecular formula C19H14O6 . It has a molecular weight of 338.3 g/mol . The compound is characterized by a chromenone ring and a benzodioxin ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These studies often involve the use of density functional theory (DFT) with B3LYP/6-311 G (d, p) basis set for the optimization of molecular structures .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various computational methods . The chromenone ring system is slightly twisted from planarity and the dihedral angle formed between the plane of the chromenone ring and benzene ring is 47.75° .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied . The introduction of a strong electron-withdrawing group can make the compound thermodynamically more reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been computed using various methods . For instance, the topological polar surface area is 71.1 Ų, and it has a complexity of 570 .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of similar compounds provide foundational knowledge for understanding the chemical properties and potential applications of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate. Studies have detailed the synthesis processes, crystal structures, and chemical analyses, offering insights into the compound's stability, reactivity, and potential as a scaffold for further chemical modifications (Ahn et al., 2020).

Anticancer Properties

Research has investigated the anticancer properties of similar compounds, focusing on their mechanisms of action, including interactions with specific cellular targets. For instance, one study explored the anticancer ability of a structurally similar compound against human colon cancer cells, demonstrating significant activity and providing a basis for further research into its therapeutic potential (Ahn et al., 2020).

Antioxidant Activity

The antioxidant properties of related compounds have been examined, highlighting their potential for preventing oxidative stress-related damage. Such studies contribute to understanding how these compounds might be used to combat oxidative stress in biological systems (Abd-Almonuim et al., 2020).

Synthetic Methodologies

Advancements in synthetic methodologies for creating compounds with this core structure have been documented, including novel routes for synthesis and functionalization. These methodologies facilitate the exploration of the compound's diverse potential applications in pharmaceuticals, materials science, and beyond (Dao et al., 2018).

Mechanism of Action

While specific studies on the mechanism of action of this compound are not available, similar compounds have shown potential anticancer properties . For instance, docking experiments within the active sites of aurora kinase A and B were carried out to explain the anticancer property of a similar compound .

Future Directions

Future research could focus on further exploring the potential biological activities of this compound . For instance, the compound could be tested for its inhibitory effects on various kinases .

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-4-5-15-10-17-20(12-19(15)29-14(3)24)28-13(2)22(23(17)25)16-6-7-18-21(11-16)27-9-8-26-18/h6-7,10-12H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJZERMLQZGAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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